2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid
CAS No.:
Cat. No.: VC13513626
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O3 |
|---|---|
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-3-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C6H8N2O3/c1-8-3-2-5(7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |
| Standard InChI Key | MBIXSLVBDRYUMH-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)OCC(=O)O |
| Canonical SMILES | CN1C=CC(=N1)OCC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a 1-methyl-1H-pyrazole ring connected to an acetic acid group through an oxygen atom. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, adopts a planar conformation stabilized by π-electron delocalization. Methyl substitution at the 1-position enhances steric stability, while the ethoxyacetic acid side chain introduces hydrogen-bonding capacity and acidity (pKa ≈ 3.5–4.2) .
Stereoelectronic Features
Density functional theory (DFT) calculations reveal partial negative charges on the pyrazole nitrogen atoms (–0.32 e) and the carbonyl oxygen (–0.45 e), facilitating electrophilic interactions. The methyl group’s inductive effect slightly destabilizes the pyrazole ring’s aromaticity, increasing reactivity at the 4- and 5-positions.
Physicochemical Properties
Key properties include:
The moderate solubility in water and organic solvents (e.g., ethanol: 24 mg/mL) enables its use in both aqueous and nonpolar reaction systems .
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves nucleophilic substitution between 1-methyl-1H-pyrazol-3-ol and chloroacetic acid under basic conditions:
Typical conditions:
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Base: 1.2 eq. NaOH or K₂CO₃
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Solvent: Ethanol/water (3:1 v/v)
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Temperature: 80°C, 6–8 hours
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Yield: 68–72% after recrystallization
Advanced Manufacturing Techniques
Continuous flow reactors improve efficiency:
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Residence Time: 12 minutes (vs. 6 hours batch)
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Purity: >99% (HPLC)
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Throughput: 1.2 kg/day (pilot scale)
Microwave-assisted synthesis reduces reaction time to 20 minutes but requires specialized equipment .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
Mechanistic studies suggest inhibition of microbial dihydrofolate reductase (DHFR) through hydrogen bonding with Asp27 and π-stacking with Phe92 .
Anti-inflammatory Effects
In murine models (ICR mice, 25 mg/kg dose):
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Paw Edema Reduction: 42% vs. control (indomethacin: 55%)
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COX-2 Inhibition: IC₅₀ = 3.8 μM (selectivity ratio COX-2/COX-1 = 18.6)
The acetic acid moiety enhances membrane permeability, while the pyrazole ring modulates arachidonic acid metabolism .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing strobilurin analogs with fungicidal activity:
Key derivatives show EC₅₀ values of 1.56 mg/L against wheat powdery mildew (Blumeria graminis) .
Material Science
Coordination polymers incorporating the compound exhibit:
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Surface Area: 780 m²/g (BET)
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CO₂ Adsorption: 2.3 mmol/g at 298 K
Potential applications in gas separation and catalysis.
Comparison with Structural Analogs
| Compound | Bioactivity (MIC, μg/mL) | Solubility (mg/mL) |
|---|---|---|
| 2-((1-Methylpyrazol-3-yl)oxy)acetic acid | 12.5 (S. aureus) | 8.3 (H₂O) |
| 2-((1-Ethylpyrazol-3-yl)oxy)acetic acid | 25.0 (S. aureus) | 5.1 (H₂O) |
| 2-((1-Isopropylpyrazol-3-yl)oxy)acetic acid | 6.25 (S. aureus) | 2.4 (H₂O) |
Increased alkyl chain length correlates with enhanced antimicrobial activity but reduced aqueous solubility .
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